5-fluoro-1H-indazole-7-carbaldehyde
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Overview
Description
5-fluoro-1H-indazole-7-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The addition of a fluorine atom at the 5-position of the indazole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-fluoro-1H-indazole-7-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-fluoro-1H-indazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions activated by the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: 1H-Indazole-7-carboxylic acid, 5-fluoro-
Reduction: 1H-Indazole-7-methanol, 5-fluoro-
Substitution: Various halogenated indazole derivatives
Scientific Research Applications
5-fluoro-1H-indazole-7-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-1H-indazole-7-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
- 1H-Indazole-7-carboxaldehyde
- 5-Fluoroindole
- 1H-Indazole-3-carboxaldehyde
Comparison: 5-fluoro-1H-indazole-7-carbaldehyde is unique due to the presence of both the aldehyde and fluorine functional groups. The fluorine atom enhances the compound’s stability and biological activity compared to non-fluorinated analogs. Additionally, the position of the aldehyde group at the 7-position of the indazole ring differentiates it from other indazole derivatives .
Properties
CAS No. |
1100214-39-8 |
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Molecular Formula |
C8H5FN2O |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
5-fluoro-1H-indazole-7-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-7-1-5-3-10-11-8(5)6(2-7)4-12/h1-4H,(H,10,11) |
InChI Key |
VVFDIWHRROSHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C=O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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